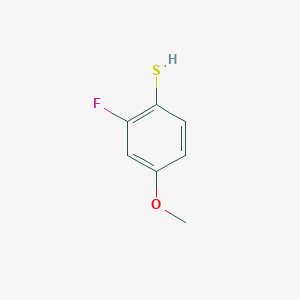

2-Fluoro-4-methoxybenzenethiol

Description

Foundational Principles and Reactivity of Aryl Thiols

The reactivity of aryl thiols is primarily dictated by the properties of the sulfur atom and its interaction with the aromatic ring. Thiols are generally more acidic than their alcohol counterparts due to the weaker S-H bond and the greater polarizability of sulfur. nih.gov The resulting thiolate anion (ArS⁻) is a potent nucleophile, readily participating in a variety of reactions.

Key reactions involving aryl thiols include:

Nucleophilic Substitution: Aryl thiolates are excellent nucleophiles in S_N2 and S_NAr (nucleophilic aromatic substitution) reactions. They can displace leaving groups from alkyl halides to form aryl alkyl sulfides or from activated aryl halides to generate diaryl sulfides. nih.gov The reactivity in S_NAr reactions is particularly enhanced when the aromatic ring of the electrophile contains strong electron-withdrawing groups. beilstein-journals.org

Michael Additions: Thiolates readily undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the sulfa-Michael addition. This is a powerful method for the formation of carbon-sulfur bonds. core.ac.uk

Oxidation: The thiol group can be oxidized to form disulfides (Ar-S-S-Ar), sulfenic acids (Ar-SOH), sulfinic acids (Ar-SO₂H), and sulfonic acids (Ar-SO₃H), depending on the oxidizing agent and reaction conditions. warwick.ac.uk

Metal-Catalyzed Cross-Coupling Reactions: Aryl thiols are important partners in various metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination-type reactions, to form C-S bonds. nist.gov

The presence of substituents on the benzene (B151609) ring significantly impacts these reactions. Electron-donating groups, like the methoxy (B1213986) group in 2-Fluoro-4-methoxybenzenethiol, increase the electron density on the sulfur atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups, such as the fluorine atom, increase the acidity of the thiol proton. The interplay of these effects in polysubstituted benzenethiols like this compound leads to a nuanced reactivity profile.

Significance of Organofluorine Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties. rsc.orgresearchgate.net This has led to the rise of organofluorine chemistry as a vital field in modern research, with significant implications for pharmaceuticals, agrochemicals, and materials science. nih.govgoogle.com An estimated 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom. researchgate.net

The unique properties imparted by fluorine include:

High Electronegativity: Fluorine is the most electronegative element, leading to strong polarization of the C-F bond and influencing the acidity and basicity of neighboring functional groups.

Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry. Replacing a C-H bond with a C-F bond at a metabolically susceptible position can block oxidation by metabolic enzymes, thereby increasing the drug's half-life.

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

Conformational Effects: The small size of the fluorine atom, similar to that of a hydrogen atom, allows it to be introduced with minimal steric hindrance. However, its electronic effects can significantly alter the conformational preferences of a molecule, which can be crucial for its interaction with biological targets.

The development of new and efficient methods for the selective introduction of fluorine into organic molecules is an active area of research, driven by the increasing demand for novel fluorinated compounds with tailored properties. google.com

Positioning of this compound within the Research Landscape of Substituted Arenethiols for Advanced Applications

This compound is a strategically substituted arenethiol that combines the features of both an organofluorine compound and a substituted benzenethiol. The presence of the ortho-fluoro substituent and the para-methoxy group creates a unique electronic environment that influences its reactivity and potential applications.

While dedicated research articles focusing solely on this compound are not abundant, its utility is evident from its appearance in the patent literature as a key building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the preparation of quinoline (B57606) derivatives intended as anti-inflammatory agents. In these syntheses, the thiol group of this compound acts as a nucleophile, attacking an electrophilic center on the quinoline core to form a carbon-sulfur bond.

The synthesis of this compound itself is not explicitly detailed in readily available literature, but it can be envisioned through established methods for preparing substituted thiophenols. A plausible route could involve the reduction of the corresponding sulfonyl chloride, 2-fluoro-4-methoxybenzenesulfonyl chloride, or through a Sandmeyer-type reaction from the corresponding aniline (B41778), 2-fluoro-4-methoxyaniline. The latter has been synthesized via an Ullman coupling approach.

The reactivity of this compound can be inferred from its structure. The methoxy group at the para-position is a strong electron-donating group, which would increase the nucleophilicity of the sulfur atom. The fluorine atom at the ortho-position is an electron-withdrawing group, which would increase the acidity of the thiol proton. This combination of substituents suggests a highly reactive yet tunable nucleophile for various synthetic transformations.

The compound's potential extends beyond its use as a simple nucleophile. The unique substitution pattern makes it an interesting candidate for applications in materials science, for example, in the formation of self-assembled monolayers on metal surfaces where the electronic properties can be fine-tuned by the substituents. google.com Furthermore, the presence of the fluorine atom opens the door for its use in the development of ¹⁹F NMR probes for biological studies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

398456-79-6 |

|---|---|

Molecular Formula |

C7H7FOS |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

2-fluoro-4-methoxybenzenethiol |

InChI |

InChI=1S/C7H7FOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,1H3 |

InChI Key |

OBTRUKKHXQYRDD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)S)F |

Canonical SMILES |

COC1=CC(=C(C=C1)S)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Methoxybenzenethiol and Analogous Structures

General Synthetic Strategies for Accessing Substituted Benzenethiols

The preparation of benzenethiols bearing various substituents relies on a range of synthetic methodologies. Two prominent strategies include the reduction of aryl sulfonyl derivatives and nucleophilic aromatic substitution (SNAr) reactions.

Reductive Methodologies from Aryl Sulfonyl Derivatives

A common and effective method for the synthesis of aryl thiols is the reduction of the corresponding aryl sulfonyl chlorides. This transformation can be achieved using a variety of reducing agents. For instance, triphenylphosphine (B44618) has been shown to efficiently reduce arylsulfonyl chlorides to the corresponding arylthiols. researchgate.net Another approach involves catalytic hydrogenation. The reduction of aryl sulfonyl chlorides to thiols can be accomplished using hydrogen gas in the presence of a palladium catalyst, often with a base to neutralize the hydrogen chloride byproduct. google.com Furthermore, processes utilizing hydrogen sulfide (B99878) as the reducing agent in the presence of a sulfur-active catalyst, such as cobalt or molybdenum, have been developed for the reduction of aromatic sulfonyl halides to thiols. google.com

A patent describes a process for preparing 3-(benzyloxy)-benzenethiol which involves the reduction of 3-(benzyloxy)benzene-1-sulfonyl chloride with a metal and acid. google.com This highlights the industrial applicability of reducing sulfonyl chlorides to obtain benzenethiols.

Table 1: Selected Reductive Methods for Aryl Thiol Synthesis

| Aryl Sulfonyl Precursor | Reducing Agent/System | Product | Reference |

| Arylsulfonyl chloride | Triphenylphosphine | Arylthiol | researchgate.netresearchgate.net |

| Aryl sulfonyl chloride | H₂/Palladium catalyst, Base | Arylthiol | google.com |

| Aromatic sulfonyl halide | H₂S, Catalyst (Co, Mo, etc.) | Thiol | google.com |

| 3-(Benzyloxy)benzene-1-sulfonyl chloride | Metal, Acid | 3-(Benzyloxy)benzenethiol | google.com |

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine and Methoxy (B1213986) Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents like fluorine and methoxy groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. The fluorine atom itself can act as a good leaving group in SNAr reactions, especially when positioned ortho or para to an activating group.

The synthesis of fluorinated and methoxylated aromatic compounds often involves the sequential introduction of these functional groups. For instance, a methoxy group can be introduced by reacting a suitably activated fluoro- or chloro-aromatic compound with a methoxide (B1231860) source.

Hypothetical and Reported Synthetic Routes for 2-Fluoro-4-methoxybenzenethiol

Considerations for Selective Functional Group Interconversion

The synthesis of this compound requires careful consideration of the order of reactions to ensure the correct placement of the fluoro, methoxy, and thiol groups. The reactivity of the starting materials and intermediates will dictate the feasibility of each step.

One plausible hypothetical route could start from 2-fluoro-4-methoxyaniline. This aniline (B41778) could be converted to a diazonium salt, which can then be transformed into the thiol group via a Sandmeyer-type reaction using a sulfur-containing reagent. The synthesis of substituted benzenes using arenediazonium salts is a well-established method. libretexts.orgyoutube.com

Another hypothetical pathway could involve the reduction of a 2-fluoro-4-methoxybenzenesulfonyl chloride intermediate. This precursor could potentially be synthesized from 3-fluoroanisole (B32098) through chlorosulfonylation. A similar chlorosulfonylation of anisole (B1667542) followed by reduction to the thiol has been reported. guidechem.com

Optimization Parameters for Yield and Regioselectivity

For any proposed synthetic route, optimization of reaction conditions is crucial for maximizing yield and ensuring the desired regioselectivity.

In SNAr reactions, the choice of solvent, temperature, and base can significantly influence the outcome. For instance, the synthesis of 4-chloro-3-methoxybenzenethiol (B8797361) can be achieved through the chlorination of 3-methoxybenzenethiol, where controlling the reaction conditions is key to preventing over-chlorination. evitachem.com

In the case of reductive methods for converting sulfonyl chlorides to thiols, the choice of reducing agent and reaction conditions is critical. For example, the reduction of 2,5-dichlorobenzyl sulfonyl halide is carried out commercially with zinc metal. google.com For catalytic reductions, the catalyst type, solvent, temperature, and pressure are all important parameters to optimize. google.com

Synthesis of Related Aminated and Halogenated Methoxybenzenethiols as Precursors

The synthesis of aminated and halogenated methoxybenzenethiols is important as these compounds can serve as key intermediates for the preparation of more complex molecules, including potentially this compound.

The synthesis of 2-amino-4-methoxybenzenethiol (B1266704) has been documented, and it is often handled as its more stable hydrochloride salt. This compound can be prepared and used in subsequent reactions, for example, in the synthesis of substituted benzothiazepines. scirp.org Another related compound, 2-amino-5-methoxybenzenethiol, is also a known synthetic precursor. rsc.org

The synthesis of halogenated benzenethiols has also been explored. For instance, a method for preparing 2-amino-5-bromo-3-methyl-benzenethiol has been reported, which involves the hydrolytic cleavage of a benzothiazole (B30560) precursor. orientjchem.org The compound 2-bromo-4-methoxybenzenethiol is commercially available, indicating its synthesis has been achieved. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Synthesized Aminated and Halogenated Methoxybenzenethiols

| Compound | Synthetic Method/Precursor | Reference |

| 2-Amino-4-methoxybenzene-1-thiol hydrochloride | Reaction of 2-amino-4-methoxybenzenethiol with hydrochloric acid | |

| 2-Amino-5-methoxybenzenethiol | From 2-amino-6-methoxybenzothiazole | rsc.org |

| 2-Amino-5-bromo-3-methyl-benzenethiol | Hydrolytic cleavage of 2-amino-6-bromo-4-methylbenzothiazole | orientjchem.org |

Advanced Catalytic Applications of 2 Fluoro 4 Methoxybenzenethiol Analogues in Organic Transformations

Organophotocatalysis Employing Methoxy-Substituted Arenethiolates (e.g., 4-Methoxybenzenethiol)

Methoxy-substituted arenethiolates, such as 4-methoxybenzenethiol (B147237), have been identified as powerful dual-function organocatalysts in photocatalysis. acs.orgresearchgate.net Upon deprotonation by a weak base, the resulting arenethiolate anion can absorb visible light, elevating it to an excited state with significantly enhanced reducing power. acs.org This photo-activated species can uniquely function as both a potent electron-donating redox catalyst and a hydrogen atom transfer (HAT) catalyst, enabling complex transformations without the need for separate, costly photoredox and HAT catalysts. acs.orgacs.org

Upon irradiation with visible light, methoxy-substituted arenethiolates like 4-methoxybenzenethiolate become potent single-electron transfer (SET) reductants. acs.orgresearchgate.net The electron-donating methoxy (B1213986) group raises the energy of the highest occupied molecular orbital (HOMO), which is primarily located on the sulfur p-orbital. nih.gov Photoexcitation promotes an electron to the lowest unoccupied molecular orbital (LUMO), resulting in an excited state that is a sufficiently strong reductant to activate even historically recalcitrant substrates. nih.govacs.org This excited thiolate can reduce substrates with high reduction potentials, such as organofluorine compounds, initiating a photoredox cycle. nih.govacs.org In some systems, these thiolates can form photoactive electron donor-acceptor (EDA) complexes with substrates, which upon excitation, generate open-shell radical intermediates under mild conditions. researchgate.netscispace.com This catalytic platform is versatile enough to promote the reduction of electron-rich substrates that are typically challenging to activate. researchgate.net

Arenethiols are well-established as effective hydrogen atom transfer (HAT) catalysts, working synergistically in photoredox reactions to functionalize alkenes with photogenerated radicals. acs.orgnih.gov In systems employing methoxy-substituted arenethiolates, this HAT capability is intrinsic to the dual-function nature of the catalyst. acs.orgacs.org After the photoexcited thiolate donates an electron, a thiyl radical is formed. nih.govccspublishing.org.cn This thiyl radical is a key intermediate in the HAT process. researchgate.netccspublishing.org.cn For instance, it can react with a hydrogen donor like a formate (B1220265) salt to regenerate the ground-state thiol, which can then re-enter the catalytic cycle. acs.orgnih.gov This dual functionality as both a photo-reductant and a HAT catalyst allows for the development of efficient and cost-effective hydrofunctionalization processes. acs.org

Strategic C-F Bond Activation via Thiolate Catalysis

The activation and functionalization of carbon-fluorine bonds is a significant challenge in organic chemistry due to their high bond dissociation energy. chemrxiv.org Arenethiolate catalysis under photochemical conditions has emerged as a powerful strategy to overcome this hurdle. researchgate.netacs.org The strong reducing power of photoexcited thiolates enables the single-electron reduction of C-F bonds, a critical step in the defluorination and subsequent functionalization of a wide range of fluorinated compounds. researchgate.netchemrxiv.org

The selective cleavage of a single C-F bond in a trifluoromethyl (CF₃) group is a particularly valuable transformation, yielding difluoromethylated products that are important in medicinal chemistry. researchgate.netnih.gov Catalysis by 4-methoxybenzenethiol has proven highly effective for this purpose. acs.orgacs.org Under visible light irradiation, the thiolate catalyst can activate a broad scope of trifluoromethyl substrates, including trifluoromethylated (hetero)arenes, trifluoroacetates, and trifluoroacetamides, with high chemoselectivity. acs.orgacs.org This method facilitates reactions such as hydrodefluorination and defluoroalkylation. acs.orgresearchgate.net

A notable application is the synthesis of difluorinated oxindoles through a cascade reaction. acs.orgrsc.org Using 4-methoxybenzenethiol as the organophotocatalyst, various N-arylmethacrylamides react with trifluoroacetate (B77799) precursors to yield the desired products in high yields. rsc.orgsemanticscholar.org

Table 1: Synthesis of Difluorinated Oxindoles via 4-Methoxybenzenethiol Catalysis rsc.orgsemanticscholar.org Reaction Conditions: N-arylmethacrylamide (1.0 equiv.), trifluoroacetate (10 equiv.), 4-methoxybenzenethiol (0.20 equiv.), HCO₂Na (3.0 equiv.), and KHCO₃ (1.0 equiv.) in DMSO under 390 nm LED irradiation.

| N-Aryl substituent | Product Yield (%) |

|---|---|

| Phenyl | 95 |

| 4-Fluorophenyl | 85 |

| 4-Chlorophenyl | 90 |

| 4-Bromophenyl | 88 |

| 4-Methylphenyl | 96 |

| 3-Methoxyphenyl | 91 |

| Naphthalen-2-yl | 70 |

The key mechanistic step in the defluorination of trifluoromethyl groups is the single-electron reduction of a C(sp³)–F bond. acs.orgacs.org The process is initiated by a single-electron transfer (SET) from the photoexcited arenethiolate catalyst to the trifluoromethyl-containing substrate. nih.govresearchgate.net This generates a radical anion intermediate, which rapidly eliminates a fluoride (B91410) ion to form a difluoromethyl radical. nih.govnih.gov This radical is then trapped by other reagents in the reaction mixture, such as an alkene, to form a new carbon-carbon bond. nih.govacs.org The high reduction potential of the excited thiolate is crucial for activating the strong C(sp³)–F bond, a task that is challenging for many other photocatalytic systems. acs.orgacs.org This approach has been successfully applied to the defluorinative coupling of trifluoromethyl arenes with unactivated alkenes. acs.org

Activating the C(aryl)–F bond via single-electron reduction is significantly more challenging than activating a C(sp³)–F bond due to its higher reduction potential. researchgate.netrsc.org Nevertheless, arenethiolate-based photocatalysis has achieved this difficult transformation. rsc.orgresearchgate.net An indole (B1671886) thiolate organocatalyst, upon excitation with 405 nm light, becomes sufficiently reducing to activate strong C(aryl)–F bonds. researchgate.net This has been leveraged to synthesize various oxindoles in moderate to excellent yields through a process involving single-electron reduction, cyclization, and subsequent oxidation. researchgate.netrsc.org The methodology is also capable of facilitating a 1,5-hydrogen atom transfer (HAT) from an inert C-H bond. rsc.org

Furthermore, thiolate photocatalysis enables the borylation of unactivated aryl fluorides. uni-regensburg.deamazonaws.com Using a pyridine-2-thiolate (B1254107) catalyst, fluorobenzene (B45895) can be converted to its corresponding boronate ester under mild, transition-metal-free conditions, demonstrating the powerful and broad utility of this catalytic strategy for activating inert chemical bonds. chemrxiv.orguni-regensburg.de

Table 2: Arenethiolate-Catalyzed C(aryl)-F Bond Functionalization

| Transformation | Substrate | Thiolate Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Cyclization | N-(2-fluorophenyl)acrylamide | Indole thiolate | Oxindole (B195798) | Good | rsc.org, researchgate.net |

| Borylation | Fluorobenzene | Pyridine-2-thiolate | Phenylboronate ester | 56% | uni-regensburg.de |

| Cyclization/1,5-HAT | N-allyl-2-fluoro-N-phenylbenzamide | 4-methoxybenzenethiol | γ-Spirolactam | Moderate-Excellent | researchgate.net, scribd.com |

Cascade Reactions and Intermolecular Carbon-Carbon Bond Formations Catalyzed by Thiolates

Thiolates derived from arenethiols have emerged as potent catalysts for initiating cascade reactions, which allow for the construction of multiple chemical bonds in a single synthetic operation. These processes are highly atom-economical and offer efficient pathways to complex molecular architectures.

Synthesis of Gem-Difluorinated Oxindole Derivatives

A noteworthy application of arenethiol analogues, particularly 4-methoxybenzenethiol, is in the metal-free photochemical synthesis of gem-difluorinated oxindole derivatives. nih.govnih.gov This method provides a valuable alternative to traditional approaches that often require harsh conditions or metal-based catalysts. nih.govrsc.org The reaction proceeds via a cascade sequence involving the generation of gem-difluoromethylene radicals from trifluoroacetate or trifluoroacetamide (B147638) precursors and their subsequent reaction with N-arylmethacrylamides. nih.govrsc.org

The proposed mechanism commences with the deprotonation of the parent thiol to form a thiolate. nih.govrsc.org Under purple light irradiation, this thiolate is promoted to an excited state, which possesses strong reducing power (Ered = −3.3 V vs. SCE). nih.govrsc.org This excited anion can then induce a single electron reduction of a trifluoroacetate, leading to a defluorinative process that generates a gem-difluoromethyl radical. rsc.orgrsc.org This radical species subsequently adds to the N-arylmethacrylamide, initiating a cyclization cascade that ultimately yields the desired difluorinated oxindole. nih.govnih.gov The operational simplicity of this method, which can be conducted under open-to-air conditions, and its scalability for multigram preparations, underscore its synthetic utility. rsc.org

Table 1: Synthesis of Gem-Difluorinated Oxindole Derivatives Catalyzed by 4-methoxybenzenethiol

| Entry | Trifluoro-Substrate | N-arylmethacrylamide | Product Yield | Reference |

|---|---|---|---|---|

| 1 | Ethyl trifluoroacetate | N-phenylmethacrylamide | 95% | rsc.org |

| 2 | Trifluoroacetamide | N-phenylmethacrylamide | 60% | nih.govrsc.org |

| 3 | Ethyl trifluoroacetate | N-(4-chlorophenyl)methacrylamide | 85% | rsc.org |

| 4 | Ethyl trifluoroacetate | N-(1-naphthyl)methacrylamide | 75% | rsc.org |

This table is a representative summary based on the findings in the cited literature.

Photoinduced Radical Cyclization and Additions

Arenethiols are effective mediators and catalysts for photoinduced radical cyclization and addition reactions. The generation of a thiyl radical under photochemical conditions is a key step that can initiate a cascade of bond-forming events.

One example is the thiol-mediated three-step ring expansion cascade that converts indoles into functionalized quinolines. acs.orgwhiterose.ac.uk This process involves a thiol-promoted dearomatizing spirocyclization as the initial step. acs.org While the primary outcome is quinoline (B57606) synthesis, this reaction has also led to the serendipitous discovery of a novel route to thio-oxindoles, which can be formed under specific conditions. acs.orgwhiterose.ac.uk

Furthermore, arenethiols can act as hydrogen atom transfer (HAT) catalysts in photocatalytic radical reactions. For instance, in the desulfurative alkylation of cysteine derivatives, an arenethiol catalyst under visible light irradiation can generate a sulfur-centered radical. acs.org This radical can then abstract a hydrogen atom from a source like formate to generate the highly reductive CO2 radical anion, which is key to the subsequent C–S bond cleavage and alkylation steps. acs.org Thiol-mediated radical cyclizations have also been applied to other systems, such as the reaction of o-alkenylaryl isocyanides to form indole derivatives. beilstein-journals.org

Carbon Dioxide (CO2)-Enabled Carboxylation Reactions

The utilization of carbon dioxide as a C1 synthon is a cornerstone of green chemistry. Thiolates derived from arenethiols have been successfully employed as catalysts in visible-light-promoted carboxylation reactions. acs.orgacs.org These reactions are often transition-metal and external photocatalyst-free, adding to their sustainable appeal. researchgate.net

A significant achievement in this area is the thiolate-catalyzed sequential carboxylation and arylation of N-aryl acrylamides with CO2, which affords functionalized oxindole-3-acetic acids in good yields. acs.orgacs.org Mechanistic investigations have revealed that the reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between the thiolate and the alkene of the N-aryl acrylamide. acs.orgacs.orgresearchgate.net This EDA complex is a key intermediate that facilitates the subsequent carboxylation.

The catalytic scope of arenethiols extends to the hydrocarboxylation of acrylates and styrenes with CO2 chinesechemsoc.org and the carboxylation of C(sp2)–H bonds in nitrogen-containing aromatic heterocycles (azines) such as quinolines and pyridines. figshare.com In these transformations, the formation of an EDA complex between the thiolate and the substrate is also a crucial mechanistic feature. researchgate.netfigshare.com

Table 2: Thiolate-Catalyzed Carboxylation Reactions with CO2

| Reaction Type | Substrate | Catalyst | Product | Reference |

|---|---|---|---|---|

| Carboxylation/Arylation | N-aryl acrylamide | Thiolate | Oxindole-3-acetic acid | acs.orgacs.orgresearchgate.net |

| Hydrocarboxylation | Acrylates/Styrenes | Aryl thiol | Succinic acid derivative | chinesechemsoc.org |

This table provides a general overview of the types of carboxylation reactions catalyzed by arenethiol derivatives.

Complementary Catalytic Modalities of Arenethiols

Beyond their role in direct carbon-carbon bond formation, arenethiols and their corresponding disulfides exhibit complementary catalytic activities, particularly in modulating the reactivity of other catalytic systems and in facilitating thiolation reactions.

Thiol-Disulfide Redox Cycles in Transition Metal Catalysis

The thiol-disulfide redox couple plays a pivotal role in various transition metal-catalyzed reactions. The interconversion between a thiol/thiolate and its corresponding disulfide can influence the catalytic cycle of a transition metal complex. Key mechanistic steps in cross-coupling reactions can involve the oxidative addition of a disulfide to a low-valent metal center or the incorporation of a thiolate into the metal's coordination sphere. thieme-connect.com

In palladium-catalyzed C-S cross-coupling reactions, for example, thiolates can displace ligands from the metal center, and the nature of the ligands is crucial for catalytic efficiency. thieme-connect.com Similarly, in nickel-catalyzed reductive cross-coupling reactions for the synthesis of disulfides, the oxidative addition of a disulfide to a Ni(0) intermediate is a proposed step in the catalytic cycle. rsc.org The mechanism of copper-catalyzed cross-coupling of aryl thiols with aryl halides also involves the interplay between copper, the thiol, and the halide. caltech.edu This ability of the thiol-disulfide system to engage in redox processes with the metal center makes it a versatile component in designing and understanding transition metal catalysis.

Application of Thiolates in Lewis Acid-Catalyzed Thiolation Reactions

Thiolates can be effectively utilized in thiolation reactions that are promoted by Lewis acids. The Lewis acid can activate either the substrate or the thiol, facilitating the carbon-sulfur bond formation.

One such example is a Lewis acid-catalyzed, copper(II)-mediated thiolation of heteroarenes with thiols, which proceeds under base-free conditions. acs.org In this system, Lewis acids such as Ag(I), Ni(II), or Fe(II) are effective catalysts. acs.org Lewis acids are also employed in the hydrothiolation of dienes, where the formation of a thiol-boron Lewis acid complex is a key step. researchgate.net Furthermore, the synthesis of thioesters through the acylation of thiols can be catalyzed by Lewis acids like copper(II) triflate. organic-chemistry.org These examples highlight the synergistic relationship between Lewis acids and thiols in promoting important synthetic transformations.

Mechanistic and Computational Studies of Catalysis Involving 2 Fluoro 4 Methoxybenzenethiol Derivatives

Elucidation of Reaction Mechanisms Through Radical Intermediates

The catalytic cycle of 2-fluoro-4-methoxybenzenethiol derivatives is fundamentally rooted in the generation and reaction of radical intermediates. rsc.orgnih.gov These processes are initiated by photoexcitation, leading to a cascade of electron and atom transfer events.

The formation of a thiyl radical is a pivotal step in the catalytic cycle. rsc.orgsemanticscholar.org Following a single electron transfer from the excited thiolate anion, a 4-methoxybenzenethiyl radical is generated. researchgate.netrsc.org This radical species is a key intermediate whose reactivity dictates subsequent steps of the reaction. rsc.org

The thiyl radical is known to be in equilibrium with its dimer, a disulfide, which can also act as a pre-catalyst in certain reactions, achieving high product yields. rsc.org Furthermore, the thiyl radical can participate in the rearomatization of radical intermediates, potentially acting as an oxidant to furnish the final product, although this pathway may be less favorable than Hydrogen Atom Transfer (HAT) routes. rsc.org The generation of thiyl radicals is facilitated by the relative weakness of the S-H bond compared to C-H bonds, making thiols efficient sources of radicals. wikipedia.org Experimental evidence for the formation of thiyl radicals during such processes has been obtained through trapping experiments with radical scavengers like TEMPO and DMPO. rsc.org

The catalytic process begins with the deprotonation of the thiol in the presence of a base, forming the corresponding thiolate anion. rsc.orgsemanticscholar.org This anion is the species that interacts with light. rsc.org Under irradiation, typically with visible or near-UV light (e.g., 390 nm purple light), the thiolate anion is promoted to an electronically excited state. rsc.orgnih.gov This photoexcited anion possesses significantly enhanced reducing power compared to its ground state. rsc.orgsemanticscholar.org The strong electron-donating ability of the excited thiolate is the driving force for the entire photocatalytic cycle, enabling it to reduce substrates with high reduction potentials. rsc.org

Detailed Analysis of Single Electron Transfer (SET) Pathways and Thermodynamics

The primary chemical event following photoexcitation of the thiolate anion is a Single Electron Transfer (SET) to a substrate molecule. rsc.orgacs.org This process is thermodynamically favorable due to the highly negative reduction potential of the excited thiolate. For instance, the excited 4-methoxybenzenethiolate anion has a calculated reduction potential that is sufficient to reduce challenging substrates like ethyl trifluoroacetate (B77799). rsc.orgsemanticscholar.org

The feasibility of this SET step has been supported by both experimental quenching studies and computational analysis. rsc.orgsemanticscholar.org The transfer of an electron to the substrate generates a radical anion, initiating a cascade of bond-breaking and bond-forming events that ultimately lead to the desired product. rsc.orgacs.org The quantum yield for these transformations can be below 1, which suggests that a radical chain propagation mechanism is not the primary pathway, reinforcing the importance of the initial photoinduced SET event. semanticscholar.org

| Species | Property | Value (vs. SCE) | Source |

|---|---|---|---|

| Excited 4-Methoxybenzenethiolate Anion | Reduction Potential (Ered) | -3.3 V | rsc.orgsemanticscholar.org |

| Ethyl Trifluoroacetate | Reduction Potential (Ered) | -2.0 V | rsc.orgsemanticscholar.org |

| Trifluoroacetamide (B147638) Derivative | Reduction Potential (Ered) | -2.2 V | rsc.org |

Investigation of Hydrogen Atom Transfer (HAT) Processes and Catalyst Regeneration

Catalyst regeneration is essential for an efficient catalytic cycle and is primarily accomplished through a Hydrogen Atom Transfer (HAT) process. rsc.orgnih.gov After the initial SET event, the resulting thiyl radical must be converted back to the catalytically active thiol to begin a new cycle. rsc.org This is typically achieved by reaction with a hydrogen atom donor, such as sodium formate (B1220265). rsc.orgnih.gov

Computational Analysis of Spin-Center Shift (SCS) Mechanisms in Fluorine Migrations

In reactions involving the defluorinative functionalization of trifluoromethyl groups, a key mechanistic step following the initial SET is a Spin-Center Shift (SCS). rsc.orgnih.govacs.org This process involves the intramolecular migration of a fluorine atom. researchgate.netrsc.org Density Functional Theory (DFT) computations have been instrumental in elucidating this pathway. rsc.orgsemanticscholar.orgnih.gov

The initial reduction of a trifluoroacetate substrate by the excited thiolate generates a carbon-centered radical anion. rsc.orgsemanticscholar.org DFT calculations suggest that this species undergoes a stepwise 1,2-fluorine migration, where a fluorine atom shifts to an adjacent carbonyl carbon. rsc.orgnih.gov This migration proceeds through a transition state (TS-A-B) and is energetically feasible, with a calculated activation free energy that allows the reaction to proceed under mild conditions. rsc.orgsemanticscholar.orgrsc.org Following this shift, a fluoride (B91410) anion is eliminated, yielding an electrophilic gem-difluoromethyl radical, which is the key intermediate for subsequent C-C bond formation. rsc.orgsemanticscholar.orgnih.gov

| Process | Parameter | Calculated Value | Source |

|---|---|---|---|

| 1,2-Fluorine Migration (TS-A-B) | Activation Free Energy (ΔG‡) | 13.3 kcal/mol | rsc.orgsemanticscholar.orgnih.gov |

Application of Density Functional Theory (DFT) in Mechanistic Probing

Density Functional Theory (DFT) has become an indispensable tool for probing the complex mechanisms of reactions catalyzed by this compound derivatives. rsc.orgsemanticscholar.orgchinesechemsoc.org Computational studies, often employing dispersion-corrected functionals such as UωB97XD, provide deep insights that complement experimental observations. rsc.org

Determination of Transition State Structures and Energetic Barriers

Computational chemistry, specifically DFT, has been a powerful tool for mapping the reaction pathways and calculating the energetic landscapes of catalytic cycles involving aryl thiolates. A notable example is the use of 4-methoxybenzenethiol (B147237) as an organophotocatalyst in the defluorinative alkylation of N-arylmethacrylamides. nih.govsemanticscholar.orgrsc.org These computational investigations have successfully identified key transition states and their associated energy barriers, providing a step-by-step understanding of the reaction mechanism.

The proposed catalytic cycle, supported by DFT calculations, initiates with the deprotonation of the thiol to form the more reactive thiolate species. nih.gov Under irradiation, this thiolate is promoted to an excited state, which is a potent single-electron donor. rsc.org This excited anion can then reduce a substrate, such as an ethyl trifluoroacetate, initiating a cascade of reactions. rsc.orgacs.org

A critical part of the mechanistic study is the analysis of the spin-center shift (SCS) process. For instance, after the initial reduction, the resulting radical anion undergoes a stepwise 1,2-F migration. The transition state for this migration (TS-A-B) was calculated to have a feasible energy barrier (ΔG‡) of 13.3 kcal mol−1, confirming this pathway's viability. nih.gov

The entire catalytic cycle, including the regeneration of the photocatalyst, has been modeled. The key steps involve single electron transfer (SET), a spin-center shift, radical addition, cyclization, and catalyst regeneration. The energetics for these steps, as determined by DFT calculations, provide a quantitative picture of the reaction's progression.

Table 1: Calculated Energetic Barriers for Key Mechanistic Steps (Data based on a representative catalytic cycle involving a 4-methoxybenzenethiol derivative)

| Mechanistic Step | Description | Calculated Free Energy Barrier (ΔG‡) in kcal/mol |

| 1,2-F Migration | Stepwise fluorine migration in the radical anion intermediate via a transition state. | 13.3 |

This interactive table is based on data from DFT computations on a related catalytic system and serves as an illustrative example. nih.gov

These detailed computational studies not only support the experimentally observed reactivity but also shed light on the subtle electronic effects that govern the catalytic process. rsc.org

Prediction of Reaction Selectivity and Pathway Validation

Computational studies are also pivotal in predicting the selectivity of reactions and validating the proposed reaction pathways over other potential routes. In the context of 4-methoxybenzenethiol-catalyzed reactions, DFT calculations have been used to rationalize the observed chemoselectivity and regioselectivity. rsc.orgacs.org

For example, in the photochemical C-F activation, the excited thiolate is a sufficiently strong reductant to selectively reduce the trifluoroacetate in the presence of other functional groups. rsc.org The calculations confirm that the energy levels (HOMO/LUMO) of the excited catalyst and the substrate are aligned for an efficient single electron transfer. The HOMO of the thiolate is primarily located on the sulfur p-orbital, and its energy is influenced by the conjugated π-system of the methoxybenzene ring. acs.org

Furthermore, computational models help to rule out alternative mechanistic possibilities. For instance, the potential for the formate radical anion to act as the primary reductant was deemed unlikely based on the energetic calculations. nih.gov The computational results, therefore, strongly support the proposed pathway where the excited aryl thiolate is the key reducing species.

Table 2: Key Intermediates and Their Roles in the Catalytic Cycle (Based on a representative photocatalytic reaction involving a 4-methoxybenzenethiol derivative)

| Intermediate | Structure Description | Role in the Catalytic Cycle |

| I | 4-methoxybenzenethiol | Pre-catalyst |

| II | 4-methoxybenzenethiolate | Active ground-state catalyst |

| III | Excited 4-methoxybenzenethiolate | Potent reductant, initiates SET |

| A•− | Radical anion of the substrate | Product of the initial reduction |

| C• | Electrophilic gem-difluoromethyl radical | Key reactive intermediate for C-C bond formation |

| IV | Thiyl radical | Oxidized form of the catalyst |

This interactive table outlines the key species identified through a combination of experimental and computational studies on a related system. nih.govrsc.org

Role of 2 Fluoro 4 Methoxybenzenethiol As a Synthetic Intermediate and Versatile Building Block

Strategic Incorporation into Heterocyclic Frameworks

The dual functionality of a thiol and an amino group precursor on the benzene (B151609) ring makes related aminobenzenethiols prime candidates for constructing fused heterocyclic systems through condensation and cyclization reactions.

Benzothiazepines are a class of seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. They are of significant interest in medicinal chemistry. A common synthetic route to the benzothiazepine (B8601423) core involves the reaction of a 2-aminobenzenethiol with a suitable three-carbon electrophile, such as an α,β-unsaturated carbonyl compound. nih.gov

A versatile approach involves the thio-Michael addition of a 2-aminobenzenethiol to a 2-benzylidine-1,3-indanedione, followed by an intramolecular imine formation to yield complex benzothiazepine structures. scirp.orgscirp.org While direct use of 2-fluoro-4-methoxybenzenethiol is not explicitly detailed, the synthesis of closely related analogs demonstrates the utility of this class of compounds. For instance, 2-amino-4-fluorobenzenethiol (B162622) has been reacted with 2-benzylidine-1,3-indanedione to produce the corresponding 7-fluoro-substituted benzothiazepine analog. scirp.orgscirp.org Similarly, 2-amino-4-methoxybenzenethiol (B1266704) is a known precursor for related syntheses. scirp.orgresearchgate.net These examples underscore the capability of substituted aminobenzenethiols to act as foundational scaffolds for novel benzothiazepine derivatives, where the electronic nature and position of substituents like fluorine and methoxy (B1213986) groups can be used to modulate the properties of the final molecule. scirp.org

Table 1: Synthesis of Substituted Benzothiazepines from 2-Aminobenzenethiols

| 2-Aminobenzenethiol Precursor | Electrophilic Partner | Resulting Benzothiazepine | Reference |

|---|---|---|---|

| 2-Amino-4-fluorobenzenethiol | 2-Benzylidine-1,3-indanedione | 7-Fluoro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] scirp.orgCurrent time information in Bangalore, IN.thiazepin-12-one | scirp.org, scirp.org |

| 2-Aminothiophenol | Substituted Chalcones | 2,4-Disubstituted-1,5-benzothiazepines | nih.gov |

This table presents examples of benzothiazepine synthesis using related aminothiophenols, illustrating the general synthetic strategy.

Spirocyclic compounds, which feature two rings connected by a single common atom, are attractive scaffolds in drug discovery due to their inherent three-dimensional structures. nih.gov Thiols like this compound can be instrumental in the synthesis of these complex architectures. For example, reactions of polyfluorocycloalkenes with various methoxybenzenethiols have been shown to yield spirocyclic compounds through an intramolecular cyclization process that involves a double-bond shift and the loss of a fluoride (B91410) ion. researchgate.net

In other strategies, thiols can participate in radical-mediated reactions to form spirocycles. For instance, 4-methoxybenzenethiol (B147237) has been used in a photoinduced process for the synthesis of γ-spirolactam derivatives from N-allylanilide bromides. acs.org The synthesis of spirocyclic cephalosporin (B10832234) analogues has also been achieved through a Michael-type addition involving catechols, a reaction principle that can be extended to thiol nucleophiles under appropriate conditions. nih.gov These methodologies highlight the potential of functionalized thiols to serve as key reagents in creating the unique and complex linkages required for spirocyclic frameworks.

Precursor for Advanced Materials and Functional Molecules

The specific electronic and binding properties of this compound make it a valuable precursor for the synthesis of functional materials with tailored optical, electronic, and surface properties.

Subphthalocyanines (SubPcs) are lower homologues of phthalocyanines, consisting of three isoindole units linked by a central boron atom. nih.gov Their unique cone-like shape and distinct optical properties make them useful as precursors for creating unsymmetrical phthalocyanines for applications like dye-sensitized solar cells (DSSCs). scirp.orgworldscientific.com

Research has demonstrated the synthesis of non-peripheral thioaryl-substituted SubPcs using various thiophenols, including 4-methoxybenzenethiol. scirp.orgscirp.org The synthesis involves a multi-step process where a phthalonitrile (B49051) precursor is first substituted with the thiophenol, followed by a cyclotrimerization reaction with boron trichloride. worldscientific.com The introduction of thioaryl groups, such as the 4-methoxyphenylthio group, significantly influences the electronic properties of the SubPc macrocycle. Specifically, these substituents cause a bathochromic (red) shift in the main absorption band (Q-band) compared to the unsubstituted SubPc. scirp.orgscirp.org This tunability is crucial for designing photosensitizers that can absorb light in the near-infrared region. nih.gov

Table 2: Optical Properties of Thioaryl-Substituted Subphthalocyanines

| Compound | Substituent | Q-band Absorption Maximum (nm) | Reference |

|---|---|---|---|

| Unsubstituted Subphthalocyanine | None | ~560 | scirp.org, scirp.org |

This table compares the absorption maxima of unsubstituted and thioaryl-substituted subphthalocyanines, showing the effect of the thioaryl group.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. Aromatic thiols are widely used to form robust SAMs on gold surfaces due to the strong, covalent Au-S bond. researchgate.netntu.edu.sg These surfaces can be engineered with specific terminal functional groups to control surface properties like wettability, adhesion, and electronic characteristics.

While research specifically on this compound is limited, studies on related aromatic thiols, including 4-methoxybenzenethiol and various fluorobenzenethiols, establish the principles of their use in SAMs. ntu.edu.sgresearchgate.net The aromatic rings promote well-ordered, densely packed monolayers through π-π stacking interactions. researchgate.net The terminal group—in this case, potentially a methoxy and fluoro-substituted phenyl ring if the molecule were part of a larger dithiol linker—defines the interface with the environment. The dipole moment of the terminal functional groups can precisely tune the work function of the gold surface, which is a critical parameter in organic electronic devices. researchgate.net The use of aromatic dithiols is particularly important for fabricating thiol-terminated SAMs, which can act as chemical links in molecular electronics applications. researchgate.net

Enabling Chemical Transformations, e.g., Conversion of Esters to Thioesters

Beyond its role as a structural component, this compound and its close analogs can act as critical reagents or catalysts in chemical reactions.

A prime example is the conversion of esters to thioesters, a fundamental transformation in organic synthesis as thioesters are important intermediates in both synthetic and biological chemistry. psu.edu A transition-metal-free method has been developed for this conversion, which utilizes a thiophenol and a simple base like potassium acetate. rsc.orgnih.gov In the development of this methodology, 4-methoxybenzenethiol was used as a model nucleophile, reacting with a wide range of aryl esters. rsc.org The reaction proceeds through a selective cleavage of the C–O bond of the ester and formation of a new C–S bond. nih.govresearchgate.net This process is highly tolerant of various functional groups, including halides like fluorine, making it a robust synthetic tool. rsc.org For example, the reaction of phenyl 2-fluorobenzoate (B1215865) with 4-methoxybenzenethiol efficiently produces S-(4-methoxyphenyl) 2-fluorobenzothioate. rsc.org

Furthermore, 4-methoxybenzenethiol has been employed as an organophotocatalyst. In the presence of a base and under irradiation with light, it can catalyze the selective single C–F bond activation of trifluoroacetates to generate gem-difluoromethylene radicals. rsc.orgnih.gov These radicals can then be used in cascade reactions to synthesize complex fluorine-containing molecules like difluorinated oxindoles. rsc.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4-fluorobenzenethiol |

| 2-Amino-4-methoxybenzenethiol |

| 2-Aminobenzenethiol |

| 2-Benzylidine-1,3-indanedione |

| Benzothiazepine |

| 7-Fluoro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] scirp.orgCurrent time information in Bangalore, IN.thiazepin-12-one |

| Spirocyclic compound |

| γ-spirolactam |

| Cephalosporin |

| Subphthalocyanine (SubPc) |

| Phthalocyanine |

| 4-Methoxybenzenethiol |

| Boron trichloride |

| Self-Assembled Monolayer (SAM) |

| Fluorobenzenethiol |

| Thioester |

| Potassium acetate |

| Phenyl 2-fluorobenzoate |

| S-(4-methoxyphenyl) 2-fluorobenzothioate |

| Trifluoroacetate (B77799) |

Versatility in Constructing Fluorine-Containing Organic Molecules for Diverse Research Purposes

The strategic introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov As a result, the development of synthetic methods to create these valuable compounds is a significant area of focus in chemical research. researchgate.netresearchgate.net this compound has emerged as a key player in this field, serving as a versatile building block for the synthesis of a wide array of fluorine-containing organic molecules with applications spanning from medicinal chemistry to materials science. nih.govresearchgate.net

The utility of this compound and its close structural relative, 4-methoxybenzenethiol, is demonstrated in their application in various synthetic transformations. These thiols are instrumental in constructing complex molecular architectures due to the unique reactivity conferred by the thiol group, often in concert with the electronic effects of the fluoro and methoxy substituents. researchgate.netthieme-connect.com

One notable application lies in the synthesis of bioactive compounds. For instance, this compound is used to create quinoline (B57606) derivatives, such as 5-(2-fluoro-4-methoxy-phenylsulfanyl)-2-methanesulfonyl-6-methoxy-quinoline, which have been investigated for their potential as anti-inflammatory agents. google.com The synthetic route to this and similar compounds showcases the role of the thiol as a nucleophile in substitution reactions. google.com

In the realm of photocatalysis, 4-methoxybenzenethiol has been employed as a catalyst for C-F bond activation. acs.orgnih.gov This is a crucial process for the synthesis of valuable fluorinated molecules. researchgate.netresearchgate.net For example, it catalyzes the conversion of N-arylmethacrylamides into difluorinated oxindoles. acs.orgnih.gov This reaction proceeds through a proposed mechanism where the photoexcited thiolate reduces a C-F bond, initiating a cascade to form the desired product. acs.org This method is valued for its operational simplicity, even being effective under an oxygen atmosphere. nih.govrsc.org

The versatility of these thiols extends to their use in the synthesis of various heterocyclic and polycyclic compounds. For example, 4-methoxybenzenethiol has been utilized in the one-pot synthesis of thienyl thioethers, which are important motifs in pharmaceuticals and organic materials. thieme-connect.com It also participates in the synthesis of derivatives of the pesticide nereistoxin, highlighting its utility in agrochemical research. google.com

Furthermore, research has explored the use of 2-fluoro-4-methoxybenzaldehyde, a closely related compound, in the synthesis of inhibitors for phosphodiesterase 10A and in the creation of various substituted imidazole (B134444) and quinoline derivatives. chemicalbook.com This underscores the broader utility of the 2-fluoro-4-methoxy-substituted benzene ring as a scaffold in medicinal chemistry.

The following table summarizes the research applications of molecules synthesized using this compound and its related compounds, demonstrating the breadth of its utility as a synthetic building block.

| Compound Class | Specific Example Synthesized | Research Application | Reference |

| Quinoline Derivatives | 5-(2-fluoro-4-methoxy-phenylsulfanyl)-2-methanesulfonyl-6-methoxy-quinoline | Anti-inflammatory agents | google.com |

| Difluorinated Oxindoles | Difluorinated oxindole (B195798) derivatives | Synthesis of valuable fluorinated molecules | nih.gov |

| Thienyl Thioethers | 4-methoxybenzenethiol derived thioethers | Building blocks for pharmaceuticals and organic materials | thieme-connect.com |

| Pesticide Derivatives | Nereistoxin derivatives | Agrochemicals | google.com |

| Phosphodiesterase Inhibitors | Phosphodiesterase 10A inhibitors | Medicinal chemistry | chemicalbook.com |

In addition to the synthesis of small molecules, the principles demonstrated with these thiols are relevant to the broader field of organofluorine chemistry. The ability to selectively introduce fluorine and sulfur-containing moieties is crucial for the development of new materials and pharmaceuticals with tailored properties. nih.gov

Structure Activity Relationship Sar and Rational Design Principles for Thiol Based Catalysts and Intermediates

Systematic Investigation of Substituent Effects on Arenethiolate Reactivity and Catalysis

Studies have shown that the nucleophilic reactivity of substituted arenethiolates increases with their basicity. rsc.org A common method to quantify these electronic effects is through Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (e.g., σp-). For para-substituted aromatic thiols, a Hammett plot using σp- values yielded a reaction constant (ρ) of -1.6, indicating that electron-donating groups, which stabilize the positive charge in the transition state, enhance the thiol's reactivity. researchgate.net Conversely, electron-withdrawing groups slow down certain reactions. youtube.com This systematic approach enables the prediction of how a given substituent will impact the catalytic properties of an arenethiol.

The efficiency and selectivity of catalysts derived from arenethiols are governed by a delicate interplay of electronic and steric effects imparted by the ring substituents. rsc.org Electronic effects directly modulate the nucleophilicity and redox potential of the thiolate. Electron-donating groups (EDGs) increase the electron density on the sulfur atom, enhancing its nucleophilicity and making it a more potent catalyst in nucleophilic substitution reactions. nih.gov In the realm of organophotocatalysis, arenethiolates with electron-donating substituents can function as strongly reducing electron-donating catalysts upon photoactivation. researchgate.netacs.org For instance, 4-methoxybenzenethiol (B147237) has been shown to be an effective dual-function catalyst, acting as both a photo-reductant and a hydrogen atom transfer (HAT) catalyst, while electron-demanding thiophenols are less efficient. researchgate.netresearchgate.net

Steric hindrance, primarily from bulky ortho-substituents, can also play a significant role. frontiersin.orgresearchgate.net While large groups can impede the approach of substrates to the catalytic center, thereby reducing reaction rates, they can also be exploited to enhance selectivity (e.g., regio- or enantioselectivity) by creating a more defined and constrained reaction environment. scispace.com In some cases, the electronic effects are found to be the predominant factor controlling the reaction, with steric effects being significant but less critical. rsc.org However, for certain reactions, even moderately sized ortho substituents like a methoxy (B1213986) group can be bulky enough to influence reactivity. nih.gov

In 2-Fluoro-4-methoxybenzenethiol, the electronic properties of the thiolate are modulated by two substituents with opposing effects: a fluorine atom at the ortho position and a methoxy group at the para position.

Fluorine (ortho): Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group via the inductive effect (-I effect). acs.org When placed on an aromatic ring, it reduces the electron density of the ring and the attached functional groups. thieme-connect.de An ortho-fluoro substituent can increase the hydrolytic stability of certain bonds and has been shown to have a significant electronic and steric effect. frontiersin.org Its presence generally increases the acidity of the thiol (lowers the pKa), making the corresponding thiolate a weaker base but a better leaving group.

Methoxy (para): The methoxy group is a strong electron-donating group through resonance (+R or +M effect), where its lone pair of electrons can delocalize into the aromatic π-system. cymitquimica.com This effect increases the electron density on the ring, particularly at the ortho and para positions. A para-methoxy group enhances the nucleophilicity of the thiolate, making it a more reactive nucleophile. rsc.org This is a key reason for the use of compounds like 4-methoxybenzenethiol in photocatalysis. researchgate.net

| Substituent | Position in this compound | Primary Electronic Effect | Impact on Thiol Acidity (pKa) | Impact on Thiolate Nucleophilicity |

|---|---|---|---|---|

| Fluorine | ortho (C2) | Inductive Withdrawal (-I) | Increases (Lowers pKa) | Decreases |

| Methoxy | para (C4) | Resonance Donation (+R) | Decreases (Raises pKa) | Increases |

Principles for Rational Design of Enhanced Organophotocatalytic Systems

The rational design of organophotocatalytic systems aims to create catalysts with tailored properties, such as strong redox potentials, high quantum yields, and long-lived excited states, by making deliberate structural modifications. acs.orgnih.govnih.gov For thiol-based systems, particularly those involving arenethiolates, design principles focus on tuning the electronic properties of the aryl ring to control the catalyst's function under visible-light irradiation. researchgate.netresearchgate.net

A key principle is the strategic use of substituents to modulate the excited-state redox potentials. nih.gov Research has demonstrated that arenethiolates bearing electron-donating groups can be photoactivated to become powerful single-electron donors, capable of activating even challenging substrates like those with C-F bonds. researchgate.netacs.orgresearchgate.net The design process involves selecting substituents that not only enhance the reducing power of the excited-state catalyst but also ensure chemical stability and solubility in the reaction medium. acs.org

Furthermore, the catalyst's structure can be designed to enable multiple functions. Arenethiolates have been engineered to operate as dual-function catalysts, serving as both a photoredox catalyst and a hydrogen atom transfer (HAT) agent within a single catalytic cycle. researchgate.netresearchgate.net This dual role streamlines complex transformations by avoiding the need for multiple catalytic species. The rational design approach, therefore, moves beyond simple trial-and-error, using established structure-property relationships to build more efficient and versatile organophotocatalysts. sciopen.comjku.at

| Design Principle | Structural Modification Strategy | Desired Outcome | Example |

|---|---|---|---|

| Enhance Reducing Power | Introduce electron-donating groups (e.g., -OCH3, -NH2) | More negative excited-state oxidation potential (E*ox) | Using 4-methoxybenzenethiol for C-F bond activation. researchgate.net |

| Enable Dual Functionality | Utilize the thiol proton for HAT catalysis | Catalyst acts as both a photoredox agent and a HAT agent | Arenethiolate-catalyzed hydrodefluorination. acs.org |

| Improve Catalyst Stability | Incorporate robust aromatic scaffolds | Increased catalyst lifetime and turnover number | Development of recyclable phenolate-based photocatalysts. acs.org |

| Tune Light Absorption | Extend π-conjugation of the aromatic system | Shift absorption to longer wavelengths (e.g., visible light) | Designing catalysts based on acridinium (B8443388) or phenothiazine (B1677639) cores. beilstein-journals.org |

Theoretical Frameworks for Predicting Reactivity and Guiding Compound Design

Computational chemistry provides powerful theoretical frameworks for predicting the reactivity of molecules and guiding the rational design of new compounds, avoiding laborious experimental screening. rwth-aachen.deescholarship.org For thiol-based systems, Density Functional Theory (DFT) is a widely used method to model reaction mechanisms, calculate activation energies, and predict structure-activity relationships. nih.govnih.govresearchgate.net

DFT calculations can be used to determine various electronic properties that correlate with reactivity. nih.gov For instance, the pKa values of thiols, a key indicator of their reactivity, can be calculated with good precision using DFT methods combined with appropriate solvation models like the SMD model. researchgate.net Other quantum descriptors, such as the energies of frontier molecular orbitals (HOMO/LUMO), electrophilicity index, and natural population analysis (NPA) charges, provide further insight into the electronic effects of substituents. nih.govresearchgate.netacs.org These parameters help predict how a modification, such as the introduction of a fluorine or methoxy group, will alter the molecule's reactivity profile. researchgate.net

These predictive models are essential for the rational design of catalysts. nih.gov By computing the reaction barriers for different catalyst-substrate combinations, researchers can identify promising candidates before committing to their synthesis. nih.gov For example, computational models have been developed to predict the thiol reactivity of various covalent inhibitors, demonstrating a strong correlation between calculated electron affinity and experimental reaction rates. acs.orgacs.org Such theoretical frameworks not only explain experimental observations but also provide a predictive roadmap for designing next-generation catalysts with enhanced efficiency and selectivity.

Sustainability and Environmental Considerations in the Synthesis and Application of Thiol Chemistry

Development of Metal-Free Catalytic Systems in Organic Synthesis

A significant advancement in sustainable chemistry is the move away from transition-metal catalysts, which can be costly, toxic, and leave trace metal impurities in final products. Organocatalysis, using small organic molecules to accelerate reactions, presents a powerful alternative.

Recent research has highlighted the role of benzenethiols as potent, metal-free organophotocatalysts. rsc.org Specifically, 4-methoxybenzenethiol (B147237) has been identified as a highly effective catalyst for challenging transformations, such as the selective single C–F bond activation of trifluoroacetates, -acetamides, and -arenes. rsc.org In its excited state, the thiolate anion of 4-methoxybenzenethiol is sufficiently reducing to activate strong C-F bonds, initiating a cascade reaction to form valuable difluorinated oxindole (B195798) derivatives. rsc.org This process, driven by visible light, showcases the potential of simple organic molecules to replace traditional metal-based systems, aligning with the principles of green and sustainable chemistry. rsc.org The choice of an electron-rich thiol like 4-methoxybenzenethiol is crucial, as its electron-donating methoxy (B1213986) group enhances its ability to act as both a reducing electron-donating redox catalyst and a hydrogen atom transfer (HAT) catalyst upon photoexcitation.

Implementation of Milder Reaction Conditions and Energy Efficiency

The quest for sustainability in chemical synthesis is closely linked to energy efficiency and the use of mild reaction conditions. Photocatalytic methods powered by visible light, such as those employing 4-methoxybenzenethiol, are inherently more energy-efficient than traditional methods that require high temperatures and harsh reagents.

The synthesis of difluorinated oxindoles using 4-methoxybenzenethiol as a photocatalyst is conducted under purple or blue light-emitting diode (LED) irradiation at or near room temperature. rsc.org This avoids the significant energy consumption associated with heating reactions. rsc.org The operational simplicity of these protocols represents a major advantage, reducing the need for complex equipment and stringent anhydrous or inert atmospheres, which further contributes to energy and resource conservation. rsc.org The ability to achieve high yields under such mild conditions demonstrates a significant step forward in developing more sustainable synthetic routes for valuable fluorinated molecules. rsc.org

Green Chemistry Principles in Organophotocatalysis

Organophotocatalysis embodies several core principles of green chemistry, including catalysis, energy efficiency, and the use of safer chemical pathways. The work with 4-methoxybenzenethiol provides a clear example of these principles in action.

Adherence to green chemistry principles also involves the use of reagents that are abundant, inexpensive, and have low toxicity. In the photocatalytic system utilizing 4-methoxybenzenethiol, sodium formate (B1220265) (HCO₂Na) is employed as a crucial co-reductant and hydrogen atom source. rsc.org Sodium formate is a readily available, stable, and cost-effective bulk chemical. The trifluoroacetate (B77799) starting materials are also described as commercially available and bench-stable, which adds to the practicality of the method. rsc.org The use of an inexpensive organic thiol as the primary photocatalyst further enhances the economic and environmental viability of this synthetic strategy. rsc.org

| Parameter | Condition | Sustainability Advantage |

| Catalyst | 20 mol% 4-methoxybenzenethiol | Metal-free, organic, and readily available. rsc.org |

| Energy Source | 390 nm LED (Purple Light) | Low energy consumption, high efficiency. rsc.org |

| Additives | Sodium Formate (HCO₂Na), KHCO₃ | Inexpensive, abundant, and low-toxicity reagents. rsc.org |

| Atmosphere | Open-to-air | Eliminates the need for costly and resource-intensive inert gases. rsc.org |

| Temperature | Ambient / 60 °C | Reduces energy requirements compared to high-temperature methods. rsc.org |

Exploration of Green Solvents and Solvent-Free Methodologies in Thiol-Mediated Reactions

Solvents account for a significant portion of the mass and environmental impact of chemical processes. nih.gov Consequently, replacing hazardous solvents with greener alternatives or eliminating them entirely is a primary goal of sustainable chemistry.

In the context of thiol-mediated reactions, studies have investigated the replacement of conventional solvents like toluene (B28343) with more environmentally benign options. nih.gov One such green solvent is Cyclopentyl Methyl Ether (CPME), which is hydrophobic, has a high boiling point, and shows greater stability against peroxide formation than many other ethers. nih.govwikipedia.org In an asymmetric Michael addition of 4-methoxybenzenethiol to chalcone, CPME was shown to be an effective replacement for toluene, providing excellent conversion and comparable enantioselectivity. nih.gov Other approaches include the use of liquid CO₂ and solvent-free (neat) conditions, which can also serve as viable alternatives, though sometimes with a reduction in selectivity. nih.gov The ability to perform reactions under neat conditions is particularly advantageous as it maximizes atom economy and minimizes solvent waste. nih.gov

| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Sustainability Profile |

| Toluene | 91 | 40 | Non-renewable, potential health hazards. nih.gov |

| CPME | 87 | 40 | Bio-based alternative, safer profile. nih.gov |

| Liquid CO₂ | 67 | 18 | Non-toxic, abundant, but requires pressure. nih.gov |

| Neat (Solvent-Free) | 88 | 14 | Maximizes atom economy, eliminates solvent waste. nih.gov |

Data from the asymmetric Michael addition of 4-methoxybenzenethiol to chalcone. nih.gov

Q & A

Q. What are the critical parameters for synthesizing 2-Fluoro-4-methoxybenzenethiol with high purity?

Synthesis of fluorinated thiols like this compound requires precise control of reaction conditions. Key parameters include:

- pH : Acidic or neutral conditions to avoid undesired side reactions (e.g., oxidation of the thiol group).

- Temperature : Moderate heating (50–80°C) to balance reaction rate and stability of intermediates.

- Reaction Time : Optimized to minimize decomposition; reactions may require monitoring via TLC or HPLC. Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the product .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Structural confirmation typically employs:

- ¹H/¹³C NMR : To identify fluorine coupling patterns and methoxy/thiol proton environments.

- IR Spectroscopy : Confirms the presence of S-H (~2550 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns due to fluorine .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

The electron-withdrawing fluorine at the 2-position increases the acidity of the thiol group, enhancing nucleophilicity. However, steric hindrance from the methoxy group at the 4-position may reduce reactivity in certain substitution reactions. Stability studies under inert atmospheres (N₂/Ar) are recommended to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data for this compound in nucleophilic aromatic substitution (SNAr)?

Contradictions arise from competing pathways:

- Direct SNAr : Fluorine’s strong electron-withdrawing effect activates the ring for substitution, but steric hindrance from the methoxy group may slow kinetics.

- Thiol Participation : The thiol group can act as a leaving group under basic conditions, leading to dimerization or polymerization. Computational studies (DFT) are advised to map transition states and substituent effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking and QSAR models can assess interactions with biological targets (e.g., enzymes or receptors):

- Docking : Focus on hydrogen bonding (thiol/methoxy groups) and hydrophobic interactions (fluorine’s lipophilicity).

- ADMET Predictions : Evaluate bioavailability and toxicity risks linked to fluorine’s metabolic stability. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is critical .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Fluorine’s small size and high electronegativity complicate crystal packing. Strategies include:

- Co-crystallization : Use of halogen-bond acceptors (e.g., pyridine derivatives).

- Temperature Gradients : Slow cooling from saturated solutions in polar solvents (e.g., DMSO/EtOH mixtures). Synchrotron-based crystallography may improve resolution for weakly diffracting crystals .

Q. How do substituent positions (2-F vs. 4-OCH₃) affect electronic properties in electrochemical studies?

Cyclic voltammetry (CV) reveals:

- Fluorine : Lowers HOMO energy, increasing oxidation potential.

- Methoxy : Electron-donating resonance effects stabilize cationic intermediates during redox processes. Combined substituent effects create unique redox profiles, relevant for designing conductive polymers or sensors .

Methodological Recommendations

- Contradictory Data Resolution : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve signal overlaps caused by fluorine coupling .

- Biological Assay Design : Include positive controls (e.g., known thiol-based inhibitors) and account for thiol oxidation artifacts by using reducing agents (e.g., DTT) in buffer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.